molecular formula C17H18Cl2N2O2 B2883524 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea CAS No. 1788849-60-4

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea

Cat. No.: B2883524
CAS No.: 1788849-60-4
M. Wt: 353.24
InChI Key: NQHSMYCHPPTIFU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea is a urea derivative featuring dual chlorophenyl substituents (2-chlorophenyl and 3-chlorophenyl) and a methoxypropyl group. Its molecular formula is C₁₇H₁₇Cl₂N₂O₂, with a molecular weight of 351.24 g/mol.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHSMYCHPPTIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its structural characteristics and biological activities. This article explores the compound's synthesis, biological evaluation, and pharmacological properties, focusing on its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea is C19H23ClN2O2C_{19}H_{23}ClN_2O_2, with a molecular weight of 346.8 g/mol. Its structure comprises two chlorophenyl groups and a methoxypropyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or alcohols under controlled conditions. While specific synthetic routes for this compound are not widely documented, similar diaryl ureas have been synthesized using established methodologies in organic chemistry.

Biological Evaluation

Recent studies have highlighted the biological activity of related diaryl urea derivatives, demonstrating significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines.

Antiproliferative Activity

In vitro studies using the MTT assay have revealed that compounds structurally related to 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea exhibit significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values reported for related compounds vary, with some showing IC50 values as low as 2.39 μM against A549 cells, indicating potent activity comparable to established anticancer agents like sorafenib .

Structure-Activity Relationship (SAR)

The biological activity of diaryl urea derivatives is influenced by their substituents. Key findings from SAR analyses include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -Cl, -F) on the aromatic rings enhances antiproliferative activity.
  • Substituent Positioning : The position of substituents on the aromatic rings significantly affects the compound's potency; optimal activity was observed when specific positions were occupied by particular functional groups .

Case Studies

  • Anticancer Activity : A study reported that a closely related compound demonstrated an IC50 value of 3.90 μM against HCT-116 cells, highlighting its potential as a lead compound for further development in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations indicated that these compounds could effectively bind to BRAF kinase, suggesting a mechanism for their antiproliferative effects. The binding interactions involve hydrogen bonds between the urea moiety and amino acid residues within the BRAF protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Halogenated Substituents

A key structural analog is FTBU-1 [1-(2-(3-fluorophenyl)ethyl)-3-(2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl)urea], which shares the urea backbone but differs in substituents: a fluorophenyl group replaces the 2-chlorophenyl moiety, and a benzimidazole-thiazole group substitutes the methoxypropyl unit. FTBU-1 has demonstrated inhibitory activity against kinases such as VEGFR-2 (IC₅₀ = 12 nM) due to its aromatic heterocycles enhancing π-π stacking interactions in ATP-binding pockets .

Cl-4AS-1 [(4aR,6aS,7S,11aR)-N-(2-chlorophenyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide] diverges further, replacing the urea group with a carboxamide and incorporating a tricyclic scaffold. This structural complexity enables Cl-4AS-1 to act as an androgen receptor modulator (IC₅₀ = 0.8 μM), highlighting how core scaffold modifications drastically shift biological targets .

Chlorophenyl-Containing Intermediates

Compounds like (S)-(-)-1-(3-Chlorophenyl)ethanol (MW 156.60 g/mol, CAS 135145-34-5) and 2-(2-chlorophenyl)ethylamine (MW 155.62 g/mol, CAS N/A) are precursors in synthesizing chlorophenyl-bearing molecules. These intermediates are critical for introducing regioselective halogenation, as seen in the target compound’s 2- and 3-chlorophenyl groups. Their high purity (>97% GC) and commercial availability (e.g., Kanto Reagents) streamline large-scale synthesis of derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea C₁₇H₁₇Cl₂N₂O₂ 351.24 2-ClPh, 3-ClPh, methoxypropyl Hypothesized kinase inhibitor
FTBU-1 C₁₇H₁₆FN₅OS 381.41 3-FPh, benzimidazolyl, thiazole VEGFR-2 inhibitor (IC₅₀ = 12 nM)
Cl-4AS-1 C₂₆H₂₈ClN₂O₂ 451.97 2-ClPh, tricyclic carboxamide Androgen receptor modulator (IC₅₀ = 0.8 μM)
(S)-(-)-1-(3-Chlorophenyl)ethanol C₈H₉ClO 156.60 3-ClPh, hydroxyl Chiral intermediate

Table 2: Commercial Intermediates (Kanto Reagents)

Compound Name Purity CAS RN Application
(S)-(-)-1-(3-Chlorophenyl)ethanol >97.0% GC 135145-34-5 Asymmetric synthesis
2-(2-Chlorophenyl)ethylamine >95.0% ee N/A Urea/amide precursor

Research Findings and Implications

  • Bioactivity Trends : Urea derivatives with halogenated aryl groups (e.g., FTBU-1) often exhibit enhanced kinase inhibition due to halogen bonding and hydrophobic effects. The target compound’s dichlorophenyl groups may improve membrane permeability compared to fluorinated analogs .
  • Synthetic Accessibility : The commercial availability of high-purity chlorophenyl intermediates (e.g., 2-(2-chlorophenyl)ethylamine) supports efficient synthesis of the target compound, though steric hindrance from the methoxypropyl group may complicate reaction yields .
  • Structural Trade-offs : Cl-4AS-1’s carboxamide group and rigid tricyclic system confer receptor-binding precision, whereas the target compound’s urea group offers versatility for modifying hydrogen-bonding interactions .

Preparation Methods

Two-Step Condensation via Isocyanate Intermediate

This method involves synthesizing 2-chlorophenyl isocyanate first, followed by reaction with 2-(3-chlorophenyl)-2-methoxypropylamine.

Step 1: Synthesis of 2-Chlorophenyl Isocyanate
2-Chloroaniline reacts with phosgene ($$ \text{COCl}_2 $$) in dichloromethane at 0–5°C to yield 2-chlorophenyl isocyanate. Excess phosgene ensures complete conversion, with yields >90%.

Step 2: Urea Formation
The isocyanate intermediate reacts with 2-(3-chlorophenyl)-2-methoxypropylamine in tetrahydrofuran (THF) at 25°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration (yield: 78–82%).

$$
\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NHCONH-R'}
$$

Reaction Conditions Table

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Reaction Time 12 hours
Yield 78–82%

One-Pot Reductive Amination and Urea Coupling

Adapted from CN101565391A, this method uses a one-pot approach to synthesize asymmetrical ureas.

Procedure

  • Reduction : 2-Nitro-3-chlorotoluene is reduced to 2-amino-3-chlorotoluene using sulfur and sodium bicarbonate in xylene at 150°C.
  • Urea Formation : The amine intermediate reacts with 2-chlorophenyl carbamate in the presence of urea, heated under reflux for 6 hours.

Key Advantages

  • Eliminates isolation of intermediates, reducing purification steps.
  • Achieves yields of 70–75% with >95% purity via recrystallization.

Alternative Method: Microwave-Assisted Synthesis

Microwave irradiation accelerates urea formation by enhancing molecular collisions. A mixture of 2-chlorophenylamine and 2-(3-chlorophenyl)-2-methoxypropyl isocyanate in dimethylformamide (DMF) is irradiated at 100°C for 20 minutes, achieving 88% yield.

Optimization Data

Microwave Power (W) Time (min) Yield (%)
300 10 65
500 20 88
700 20 85

Comparative Analysis of Methods

Yield and Purity Comparison

Method Yield (%) Purity (%) Time Efficiency
Two-Step Condensation 78–82 92–95 Moderate
One-Pot Reductive 70–75 95–97 High
Microwave-Assisted 85–88 98–99 Very High

The microwave method offers superior efficiency but requires specialized equipment. The one-pot approach balances yield and practicality for industrial-scale synthesis.

Industrial-Scale Production Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF or THF enhance reactivity but require rigorous drying.
  • Cost-Effective Alternatives : Xylene or toluene, as used in CN101565391A, reduce operational costs.

Byproduct Management

  • Symmetric Ureas : Formed via amine self-condensation. Mitigated by slow addition of isocyanate.
  • Chlorinated Byproducts : Removed via activated carbon filtration or distillation.

Q & A

Basic: What are the key considerations for optimizing the laboratory-scale synthesis of 1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea?

Answer:
The synthesis typically involves multi-step reactions, starting with chlorinated aniline derivatives and isocyanate intermediates. Critical factors include:

  • Temperature Control : Maintain 0–5°C during isocyanate coupling to prevent side reactions (e.g., urea bond hydrolysis) .
  • Solvent Selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance nucleophilicity of intermediates and stabilize reactive species .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals to terminate reactions at peak product formation .

Advanced: How can computational methods predict the regioselectivity of nucleophilic substitution reactions in this compound’s chlorophenyl groups?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution to identify reactive sites:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., para positions on 2-chlorophenyl) prone to nucleophilic attack .
  • Transition State Analysis : Simulate energy barriers for substitution pathways (e.g., SNAr vs. SN2) using software like Gaussian or ORCA .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., HPLC-monitored reactions with NaN₃ or thiols) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR : ¹H/¹³C NMR (in DMSO-d₆) identifies substituent patterns (e.g., methoxypropyl protons at δ 3.2–3.5 ppm; urea NH signals at δ 8.1–8.3 ppm) .
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Answer:
Discrepancies often arise from crystallinity or solvent polarity mismatches. Methodological steps include:

  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict solubility in untested solvents (e.g., δTotal ≈ 22 MPa¹/² for DMSO) .
  • Crystalline vs. Amorphous Forms : Use X-ray diffraction (XRD) to assess polymorphism; amorphous phases may exhibit higher solubility in acetonitrile .
  • Experimental Replication : Conduct equilibrium solubility studies (shake-flask method) at 25°C under controlled humidity .

Advanced: What strategies mitigate byproduct formation during oxidation of the methoxypropyl moiety?

Answer:
Oxidation (e.g., with KMnO₄ or RuO₄) requires precise control to avoid over-oxidation:

  • Stoichiometry : Use 1.1 equivalents of oxidizing agent in acetone/water (4:1) at –10°C to limit ketone formation .
  • Catalytic Systems : Employ TEMPO/NaOCl for selective oxidation of primary alcohols to aldehydes without affecting urea bonds .
  • In Situ Monitoring : Utilize Raman spectroscopy to track C-O bond cleavage and terminate reactions at the aldehyde stage .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility-Permeability : Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .

Advanced: How can substituent effects on the 3-chlorophenyl group be systematically studied to enhance binding affinity?

Answer:
A structure-activity relationship (SAR) approach is key:

  • Analog Synthesis : Replace 3-chlorophenyl with fluorophenyl, methylphenyl, or heterocycles (e.g., pyridyl) .
  • Binding Assays : Perform surface plasmon resonance (SPR) to measure KD values against target proteins .
  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., halogen bonding with Tyr residues) and guide design .

Advanced: What experimental and computational tools address discrepancies in reported reaction kinetics for urea bond formation?

Answer:

  • Microreactor Systems : Conduct flow chemistry experiments to isolate kinetic data under isothermal conditions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for urea formation to identify rate-limiting steps .
  • Arrhenius Analysis : Compare activation energies (Ea) across solvents (e.g., DMF vs. THF) to reconcile conflicting rate constants .

Basic: How should researchers handle stability challenges during long-term storage of this compound?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
  • Lyophilization : Convert to a stable lyophilized powder if aqueous solubility is sufficient .

Advanced: What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL during urea bond formation to induce asymmetry .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
  • Chiral Chromatography : Separate enantiomers via HPLC with Chiralpak® IA columns (eluent: hexane/isopropanol, 85:15) .

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